molecular formula C11H13NO2 B2980847 N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 1156157-22-0

N-[(3-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2980847
CAS No.: 1156157-22-0
M. Wt: 191.23
InChI Key: DEIOOKRZULAQBV-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is also known by its IUPAC name, N-(3-methoxyphenyl)acrylamide . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 3-methoxybenzylamine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification methods such as chromatography to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[(3-hydroxyphenyl)methyl]prop-2-enamide.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-[(3-hydroxyphenyl)methyl]prop-2-enamide

    Reduction: N-[(3-methoxyphenyl)methyl]prop-2-enamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

N-[(3-methoxyphenyl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIOOKRZULAQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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